molecular formula C23H21BrN2O3 B11232553 N-[3-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide

N-[3-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B11232553
M. Wt: 453.3 g/mol
InChI Key: ZECRKHWLBDEHMV-UHFFFAOYSA-N
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Description

N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a bromophenyl group, and a cyclopentaneamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylcyclopentane to form 4-bromophenylcyclopentane.

    Amidation Reaction: The bromophenyl intermediate is then reacted with 3-aminophenylfuran-2-carboxamide under appropriate conditions to form the desired compound. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
  • N-{3-[1-(4-FLUOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE
  • N-{3-[1-(4-METHOXYPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE

Uniqueness

N-{3-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methoxy analogs.

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[3-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H21BrN2O3/c24-17-10-8-16(9-11-17)23(12-1-2-13-23)22(28)26-19-6-3-5-18(15-19)25-21(27)20-7-4-14-29-20/h3-11,14-15H,1-2,12-13H2,(H,25,27)(H,26,28)

InChI Key

ZECRKHWLBDEHMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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